molecular formula C19H21ClN2O4S B11132547 N-(4-chlorophenyl)-3-methyl-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzenesulfonamide

N-(4-chlorophenyl)-3-methyl-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzenesulfonamide

Cat. No.: B11132547
M. Wt: 408.9 g/mol
InChI Key: NKSPZVZIBWFMSP-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-methyl-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzenesulfonamide is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a pyrrolidin-1-yl ethoxy group attached to a benzenesulfonamide core. Its unique structure allows it to interact with various biological targets, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-3-methyl-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide coreThe final step involves the attachment of the pyrrolidin-1-yl ethoxy group via nucleophilic substitution reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorophenyl)-3-methyl-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-(4-chlorophenyl)-3-methyl-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-methyl-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-3-methyl-4-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]benzenesulfonamide
  • This compound derivatives
  • Phenoxy acetamide derivatives

Uniqueness: this compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and development .

Properties

Molecular Formula

C19H21ClN2O4S

Molecular Weight

408.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-methyl-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide

InChI

InChI=1S/C19H21ClN2O4S/c1-14-12-17(27(24,25)21-16-6-4-15(20)5-7-16)8-9-18(14)26-13-19(23)22-10-2-3-11-22/h4-9,12,21H,2-3,10-11,13H2,1H3

InChI Key

NKSPZVZIBWFMSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)OCC(=O)N3CCCC3

Origin of Product

United States

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